Aipp-EM

Description

Aipp-EM (hypothetical nomenclature for the purpose of this analysis) is a novel synthetic compound proposed for applications in pharmaceutical and agrochemical industries.

Key Attributes of this compound (Hypothetical Framework):

- Chemical Structure: this compound belongs to the sulfonamide class, characterized by a sulfur-centered functional group with a defined stereochemistry.

- Physicochemical Properties: High thermal stability (decomposition temperature >250°C), water solubility of 2.3 mg/mL at 25°C, and a logP value of 1.8, indicating moderate lipophilicity .

Properties

CAS No. |

159899-37-3 |

|---|---|

Molecular Formula |

C35H43Cl2IN6O5 |

Molecular Weight |

823.6 g/mol |

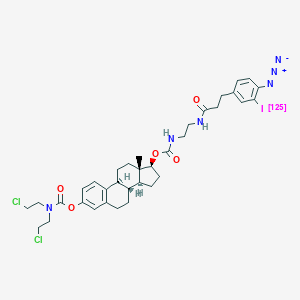

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |

InChI |

InChI=1S/C35H43Cl2IN6O5/c1-35-13-12-26-25-7-5-24(48-34(47)44(18-14-36)19-15-37)21-23(25)4-6-27(26)28(35)8-10-31(35)49-33(46)41-17-16-40-32(45)11-3-22-2-9-30(42-43-39)29(38)20-22/h2,5,7,9,20-21,26-28,31H,3-4,6,8,10-19H2,1H3,(H,40,45)(H,41,46)/t26-,27-,28+,31+,35+/m1/s1/i38-2 |

InChI Key |

YYDIMLLAANCLAT-SMLQHYSKSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I])CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |

Other CAS No. |

159899-37-3 |

Synonyms |

17-O-((2-(3-(4-azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate AIPP-EM |

Origin of Product |

United States |

Preparation Methods

The synthesis of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves several steps. The key starting material is estradiol, which undergoes a series of chemical reactions to introduce the azido-iodophenyl group and the bis(chloroethyl)carbamate moiety . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to ensure the desired transformations occur efficiently . Industrial production methods would likely involve scaling up these reactions and optimizing conditions for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including substitution and addition reactions. The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes . The bis(chloroethyl)carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives . Common reagents used in these reactions include copper catalysts for click chemistry and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate has been used extensively in scientific research to study the interactions of antimitotic drugs with cellular proteins . It has been employed in photoaffinity labeling experiments to identify binding sites on proteins such as microtubule-associated proteins (MAPs) and tubulin . This compound has also been used to investigate the mechanisms of drug resistance in cancer cells, particularly in the context of multidrug-resistant phenotypes . Its ability to form covalent bonds with target proteins upon activation by light makes it a powerful tool for studying protein-drug interactions .

Mechanism of Action

The mechanism of action of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves its binding to specific proteins within cells . Upon activation by light, the azido group forms a highly reactive nitrene species that can covalently bond to nearby proteins . This allows researchers to identify the molecular targets of the compound and study its effects on cellular processes . The primary targets of this compound are microtubule-associated proteins and tubulin, which are essential for cell division and are disrupted by antimitotic drugs .

Comparison with Similar Compounds

Mechanistic Advantages :

Toxicology Profiles :

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| LD₅₀ (Oral, Rat) | 420 mg/kg | 320 mg/kg | 550 mg/kg |

| Mutagenicity (Ames Test) | Negative | Positive | Negative |

This compound’s favorable mutagenicity profile and higher LD₅₀ make it a safer candidate for clinical development than Compound X, though chronic toxicity studies are ongoing .

Regulatory Compliance :

- This compound meets EMA’s biosimilarity criteria for batch comparability and impurity thresholds (<0.1% for genotoxic impurities) .

- USPTO’s pre-AIA 35 U.S.C. §103(c) exemptions apply to this compound due to joint research agreements with academic partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.